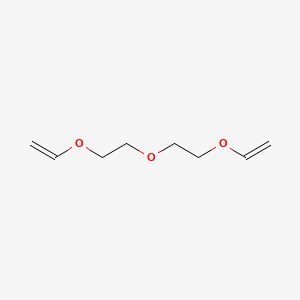

Diethylene glycol divinyl ether

Cat. No. B1630515

Key on ui cas rn:

764-99-8

M. Wt: 158.19 g/mol

InChI Key: SAMJGBVVQUEMGC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03965070

Procedure details

Sodium chloride (116 g), 4 drops concentrated sulfuric acid and 150 g of water are added to a 1-liter flask containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube. Polyacrylic acid dispersant, such as 5 gm of Primafloc C-7 available from Rohm and Haas Company, is then added to a solution containing a 0.1 g tannic acid dissolved in 136 g of water. This solution is then added to the stirred flask containing sodium chloride. This aqueous phase is then sparged with nitrogen. In a separate flask, 314 mls. of acrolein is sparged for 20 - 30 minutes with nitrogen. In a separate flask a solution of 29.6 g of divinylbenzene (DVB-81.1% active), 6.0 g of diethyleneglycoldivinylether (DEGDVE), and 9.0 g of Percadox 16 (bis-t-butylcyclohexyl percarbonate) is prepared. This latter solution is then added to acrolein, shaken until homogeneous, and added to the aqueous phase in the reaction flask after the stirrer had been turned off and the nitrogen sparge had been converted to a nitrogen atmosphere. A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm. The position of the stirrer blade must be at the interfaces of the two liquid phases. After the dispersion is formed, the reaction mixture is heated to 50°C. and held there with intermittent heating and air cooling for 16 hours. The reaction contents are then cooled to room temperature, the liquid drained, and the resin given three water washes. After washing with methanol, the resin is dried at 75°C. for 16 hours.

[Compound]

Name

Polyacrylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

acrolein

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

81.1%

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Na+].[CH:3]1[C:8](O)=[C:7](O)[C:6](O)=[CH:5][C:4]=1[C:12](OC1C=[C:17]([C:23]([O:25][CH2:26][C@H:27]2[O:32][C@@H:31](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@H:30]([O:56][C:57]([C:59]3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H]2OC(C2C=C(O)C(O)=C(OC(C3C=C(O)C(O)=C(O)C=3)=O)C=2)=O)=O)C=C(O)C=1O)=O.[CH:125]([CH:127]=[CH2:128])=O>S(=O)(=O)(O)O.O>[CH:127]([C:125]1[CH:12]=[CH:4][CH:3]=[CH:8][C:7]=1[CH:6]=[CH2:5])=[CH2:128].[CH2:59]=[CH:57][O:56][CH2:30][CH2:31][O:32][CH2:27][CH2:26][O:25][CH:23]=[CH2:17] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

116 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Polyacrylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=C(C(=C1O)O)O)C(=O)OC=2C=C(C=C(C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C=4C=C(C(=C(C4)OC(=O)C=5C=C(C(=C(C5)O)O)O)O)O)OC(=O)C=6C=C(C(=C(C6)OC(=O)C=7C=C(C(=C(C7)O)O)O)O)O)OC(=O)C=8C=C(C(=C(C8)OC(=O)C=9C=C(C(=C(C9)O)O)O)O)O)OC(=O)C=1C=C(C(=C(C1)OC(=O)C=1C=C(C(=C(C1)O)O)O)O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Na+]

|

Step Six

|

Name

|

acrolein

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=C

|

Step Seven

|

Name

|

|

|

Quantity

|

136 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaken until homogeneous, and

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This solution is then added to the stirred flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This aqueous phase is then sparged with nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of acrolein is sparged for 20 - 30 minutes with nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the aqueous phase in the reaction flask after the stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen sparge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the dispersion is formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with intermittent heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

air cooling for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction contents

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

are then cooled to room temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resin is dried at 75°C. for 16 hours

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C1=C(C=CC=C1)C=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 29.6 g | |

| YIELD: PERCENTYIELD | 81.1% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=COCCOCCOC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |